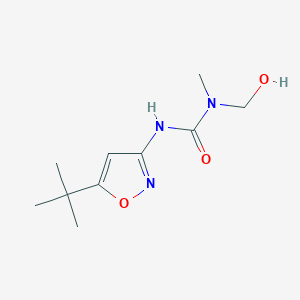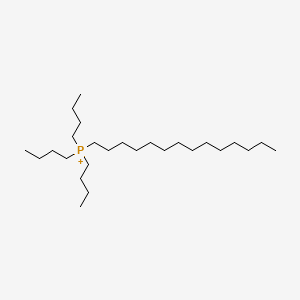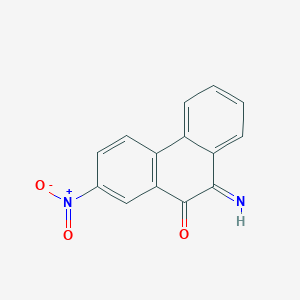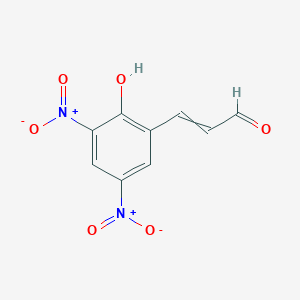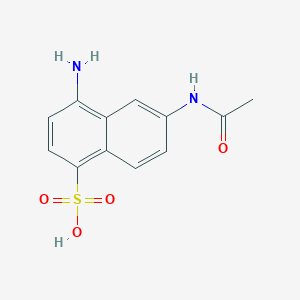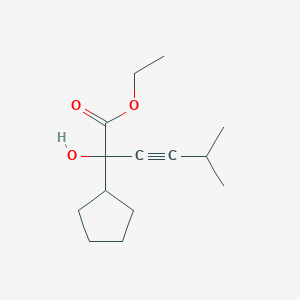
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitro and bromine substituents on a furan and phenyl ring, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Nitration of Furan and Benzene Rings: The starting materials, furan and benzene, undergo nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Bromination: The nitrated intermediates are then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated intermediates are coupled through a Friedel-Crafts acylation reaction using a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Nitro to nitroso derivatives.
Reduction: Nitro to amine derivatives.
Substitution: Bromine substituted with various nucleophiles.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the presence of nitro groups.
Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one would depend on its specific application. For instance, in biological systems, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-phenylpropan-1-one: Lacks the nitro group on the phenyl ring.
2,3-Dibromo-1-(furan-2-yl)-3-(2-nitrophenyl)propan-1-one: Lacks the nitro group on the furan ring.
Uniqueness
The presence of both nitro and bromine substituents on the furan and phenyl rings, respectively, makes 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one unique
属性
CAS 编号 |
90251-71-1 |
|---|---|
分子式 |
C13H8Br2N2O6 |
分子量 |
448.02 g/mol |
IUPAC 名称 |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-3-1-2-4-8(7)16(19)20)12(15)13(18)9-5-6-10(23-9)17(21)22/h1-6,11-12H |
InChI 键 |
ZPIYRWKRGONFSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


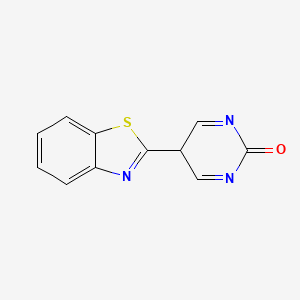
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)

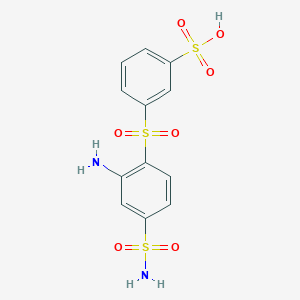
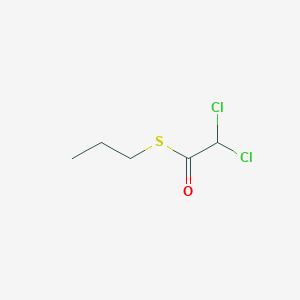
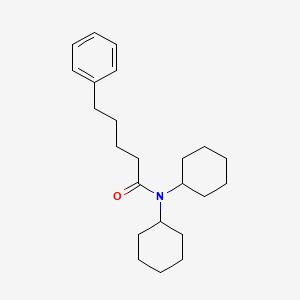
![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)

